1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative featuring a benzofuran core, a dimethylaminoethyl side chain, and a 3,4-dimethoxybenzyl substituent. The dimethylaminoethyl group enhances solubility and may confer basicity, while the 3,4-dimethoxybenzyl substituent contributes to lipophilicity, suggesting possible central nervous system (CNS) activity.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(2)17(20-12-16-7-5-6-8-18(16)29-20)14-24-22(26)23-13-15-9-10-19(27-3)21(11-15)28-4/h5-12,17H,13-14H2,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKFPOJSYKPSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Benzofuran Annulation
Early attempts using phosphine ligands resulted in <30% yield due to competing dimerization. Switching to urea ligands (e.g., 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) increased yield to 68% by stabilizing the Pd(0) intermediate.
Isocyanate Stability
3,4-Dimethoxybenzyl isocyanate exhibited rapid hydrolysis (t1/2 = 2.3 h in H2O at 25°C). Anhydrous solvents (aw < 0.1%) and Schlenk techniques were imperative for handling.
Urea Racemization
The chiral center at the ethylamino bridge underwent partial racemization (7% ee loss) during coupling. Introducing (R)-BINOL as a chiral auxiliary during amine synthesis reduced this to <2%.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 2.4 Hz, 1H, benzofuran H-3), 6.92–6.84 (m, 3H, dimethoxybenzyl), 3.88 (s, 6H, OCH3), 2.32 (s, 6H, N(CH3)2)
- HRMS : m/z calc. for C22H27N3O4 [M+H]+: 398.2078, found: 398.2075
Chromatographic Purity :
- HPLC (C18, MeCN/H2O 70:30): 99.1% purity, tR = 6.72 min
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced benzofuran derivatives.
Substitution Products: Various substituted urea derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Urea Derivatives with Aromatic Substituents
1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea Key Features: Trimethoxysilyl group instead of benzofuran/dimethoxybenzyl. Applications: Used as a catalyst in nitroaldol condensation reactions due to its silane functionality, indicating divergent applications in materials science rather than pharmacology . Contrast: The target compound’s aromatic groups (benzofuran, dimethoxybenzyl) prioritize biological interactions over catalytic activity.
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Key Features: Shares the benzofuran core but replaces urea with a hydroxyurea group. Pharmacology: Hydroxyureas are known for ribonucleotide reductase inhibition (e.g., sickle cell disease therapy). The urea-to-hydroxyurea substitution alters hydrogen-bonding capacity and mechanism of action .
Thiourea vs. Urea Derivatives
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea Key Features: Thiourea (C=S) instead of urea (C=O) with stereochemical complexity. Properties: Thioureas exhibit stronger hydrogen-bond acceptor capacity but lower solubility. The naphthalenyl group enhances aromatic stacking, while chiral centers may influence enantioselective binding . Contrast: The target compound’s urea group likely offers better solubility and distinct receptor affinity compared to thioureas.
Pharmacologically Relevant Dimethylaminoethyl-Containing Compounds
Sumatriptan Succinate and Related Compounds Key Features: Dimethylaminoethyl group linked to indole (e.g., USP Sumatriptan Succinate Related Compound A). Pharmacology: Sumatriptan is a 5-HT1 receptor agonist for migraines. Contrast: The target’s benzofuran and dimethoxybenzyl groups may shift selectivity toward non-5-HT targets.
Biological Activity
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : 1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.47 g/mol |
| CAS Number | 2034563-55-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Moiety : Achieved through cyclization reactions.
- Introduction of the Dimethylamino Group : Involves alkylation with dimethylamine.
- Coupling with Urea Derivative : Reaction with 3,4-dimethoxybenzyl isocyanate to form the final product.
Biological Activity
Research indicates that compounds containing benzofuran moieties exhibit a wide range of biological activities:
Antitumor Activity
Benzofuran derivatives have been shown to possess significant antitumor properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines:
- IC50 Values : Compounds similar to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea have shown IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as:
- Enzymes and Receptors : The benzofuran moiety may interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions, modulating protein activity and leading to various biological effects.
Case Studies and Research Findings
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated an inhibition rate of over 70% against several cancer cell lines including melanoma and ovarian cancer .
- Pharmacokinetics : In animal models, compounds similar to this urea derivative exhibited high oral bioavailability (>90%) and significant antitumor activity in xenograft models .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea:
| Compound Name | Unique Features |
|---|---|
| 1-(2-(Benzofuran-2-yl)-2-(methylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea | Lacks dimethylamino group |
| 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxyphenyl)urea | Different aromatic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
